3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile
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Overview
Description
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of a bromo and methyl group on a phenyl ring, a chloro group on a prop-2-enenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to chlorination using thionyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Addition Reactions: The double bond in the prop-2-enenitrile chain can participate in addition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Addition: Formation of saturated nitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methylphenyl isocyanate
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of both bromo and chloro groups, along with the nitrile functionality, makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1567634-47-2 |
---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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